A-674563
Vue d'ensemble
Description
A-674563 est une petite molécule qui fonctionne comme un inhibiteur sélectif d'AKT1, une kinase sérine-thréonine impliquée dans divers processus cellulaires tels que la croissance, la prolifération, la survie et le métabolisme . Ce composé a montré un potentiel significatif dans l'inhibition de la croissance des cellules de cancer du poumon non à petites cellules et d'autres lignées cellulaires cancéreuses .
Applications De Recherche Scientifique
A-674563 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase inhibition and related pathways.
Biology: Investigated for its effects on cell cycle progression and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, especially non-small cell lung cancer and acute myeloid leukemia
Mécanisme D'action
Target of Action
A-674563 primarily targets AKT1 , a serine-threonine kinase . AKT1 plays a central role in various cellular processes such as growth, proliferation, survival, and metabolism . In addition to AKT1, this compound also inhibits PKA and CDK2 .
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their activity. The inhibition of AKT1, PKA, and CDK2 leads to changes in cellular processes regulated by these kinases .
Biochemical Pathways
The inhibition of AKT1, PKA, and CDK2 by this compound affects several biochemical pathways. These pathways are involved in cellular growth, proliferation, survival, and metabolism .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The inhibition of AKT1, PKA, and CDK2 by this compound leads to a decrease in cellular growth and proliferation. For example, this compound has been found to be more effective at reducing the survival of non-small cell lung cancer (NSCLC) cells compared to a pan-AKT inhibitor .
Analyse Biochimique
Biochemical Properties
A-674563 functions as an inhibitor of AKT1 with a Ki value of 11 nM . It also exhibits inhibitory activity against other kinases, including protein kinase A (PKA), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK3β) . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways that are critical for cell survival and proliferation.
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. In non-small cell lung cancer (NSCLC) cells, this compound inhibits cell growth more effectively than the pan-AKT inhibitor MK-2206 . The compound induces cell cycle arrest and apoptosis in these cells by modulating key signaling pathways, including the AKT and CDK2 pathways . Additionally, this compound has demonstrated anti-proliferative and cytotoxic effects in melanoma cells, where it induces apoptosis through both AKT-dependent and AKT-independent mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of AKT1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β and MDM2, which are involved in cell survival and proliferation . Furthermore, this compound also inhibits CDK2 activity, contributing to its anti-proliferative effects in cancer cells . The compound’s ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, this compound may induce toxicity and adverse effects, including weight loss and organ damage . These findings emphasize the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of AKT1 and CDK2 . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, this compound’s inhibition of GSK3β influences glycogen metabolism, further highlighting its impact on cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution is critical for its activity, as it allows this compound to interact with its target enzymes and exert its inhibitory effects .
Analyse Des Réactions Chimiques
A-674563 subit diverses réactions chimiques, notamment :
Oxydation et réduction :
Substitution : Il peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.
Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants et réducteurs, tandis que les conditions varient en fonction de la réaction souhaitée.
Principaux produits : Les principaux produits formés dépendent des réactions et des conditions spécifiques appliquées.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies associées.
Biologie : Enquêté pour ses effets sur la progression du cycle cellulaire et l'apoptose dans diverses lignées cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier le cancer du poumon non à petites cellules et la leucémie aiguë myéloïde
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement AKT1, qui est un régulateur clé des voies de croissance et de survie cellulaires. Le composé se lie au site de liaison à l'ATP d'AKT1, empêchant son activation et sa phosphorylation ultérieure des cibles en aval. Cette inhibition conduit à une altération de la progression du cycle cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
A-674563 est unique dans son inhibition sélective d'AKT1 par rapport à d'autres inhibiteurs pan-AKT tels que MK-2206. Des composés similaires comprennent :
MK-2206 : Un inhibiteur pan-AKT qui cible les trois isoformes d'AKT.
PHA-848125 : Un inhibiteur de CDK2 avec un certain chevauchement dans les voies cibles.
H-89 2HCl : Un inhibiteur de PKA avec des profils d'inhibition de kinase plus larges
This compound se distingue par son efficacité plus élevée à réduire la survie des cellules cancéreuses et son inhibition sélective d'AKT1, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement thérapeutique potentiel .
Méthodes De Préparation
La synthèse de A-674563 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. il est connu que le composé est reconstitué dans du diméthylsulfoxyde (DMSO) pour une utilisation expérimentale .
Activité Biologique
A-674563 is a selective inhibitor of the AKT1 kinase, which plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It also inhibits cyclin-dependent kinase 2 (CDK2) and protein kinase A (PKA), making it a multi-targeted agent with significant biological activity.
This compound primarily inhibits AKT1, a serine/threonine kinase that is often overexpressed in cancers, especially non-small cell lung cancer (NSCLC). By selectively targeting AKT1, this compound aims to disrupt pathways that promote tumor cell survival and proliferation. The compound has demonstrated a potent inhibitory effect on cell lines with mutations in the Stk11 gene, which are known to be sensitive to AKT inhibition.
Efficacy in Cell Lines
A study comparing this compound with the pan-AKT inhibitor MK-2206 revealed that this compound significantly reduced cell proliferation across six NSCLC cell lines. The IC50 values for this compound were lower than those for MK-2206, indicating higher potency. Notably, the compound altered cell cycle progression by decreasing the proportion of cells in the G0/G1 phase and increasing those in the S phase, effects not observed with MK-2206 .
Cell Line | IC50 (this compound) | IC50 (MK-2206) | Effect on Cell Cycle |
---|---|---|---|
A549 | 0.15 μM | Higher | Increased S phase |
A427 | 0.03 μM | Higher | Increased S phase |
NCI-H23 | 0.07 μM | Higher | Increased S phase |
NCI-H358 | 0.36 μM | Higher | Increased S phase |
NCI-H1975 | 0.18 μM | Higher | Increased S phase |
NCI-H1650 | 0.70 μM | Higher | Increased S phase |
Inhibition of CDK2
In addition to its effects on AKT1, this compound also inhibits CDK2 activity. In experiments involving A549 and A427 cells, treatment with this compound resulted in decreased levels of phosphorylated CDK2 (p-CDK2), which is crucial for cell cycle progression. This inhibition of CDK2 may further contribute to the compound's efficacy against tumor growth .
Impact on Tumor Growth
In vivo studies have shown that this compound effectively inhibits tumor growth in mouse models. For instance, in xenograft models using human fibrosarcoma (HT1080) cells, treatment with this compound significantly reduced tumor volume compared to control groups. The administration of this compound at a dosage of 40 mg/kg per day for 21 days led to notable tumor regression when combined with paclitaxel therapy .
NSCLC Treatment
A clinical investigation into the effects of this compound on NSCLC highlighted its superior efficacy compared to MK-2206. Patients exhibiting specific genetic mutations responded favorably to treatment with this compound, showcasing its potential as a targeted therapy for this subset of lung cancer patients .
Chondrocyte Protection
Research conducted by Tsumaki et al. demonstrated that this compound protects chondrocytes from apoptosis induced by inflammatory cytokines. This finding suggests that beyond its anti-cancer properties, this compound may also play a role in preserving cartilage function, presenting an interesting avenue for further research into its applications in degenerative diseases .
Propriétés
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462115 | |
Record name | A-674563 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-73-2 | |
Record name | A-674563 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552325732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-674563 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | A-674563 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-674563 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W2X0WGW6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.